Dimethyl(quinolin-8-yl)phosphine oxide
Description
Dimethyl(quinolin-8-yl)phosphine oxide is a phosphine oxide derivative featuring two methyl groups and a quinolin-8-yl substituent attached to the phosphorus center. Its structure combines the electron-withdrawing aromatic quinoline moiety with the sterically compact methyl groups, making it a versatile ligand in coordination chemistry. The quinolin-8-yl group provides an additional nitrogen donor site, enabling multidentate binding to metal ions such as lanthanum and terbium . Its applications span catalysis, materials science, and supramolecular chemistry due to its unique electronic and steric properties.
Properties
IUPAC Name |
8-dimethylphosphorylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NOP/c1-14(2,13)10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNRMYOXKFVQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Phosphorylated Aniline Precursors
- Starting from ethoxydiphenylphosphane, coupling with para-iodoaniline is catalyzed by copper(I) iodide in the presence of α-phenylethylamine as a ligand.
- This reaction yields phosphorylated aniline intermediates essential for further transformations.
Formation of Aldimines and Cycloaddition
- The phosphorylated aniline reacts with various aromatic aldehydes (bearing substituents such as fluorine, bromine, or methoxy groups) to form aldimines.
- These aldimines are unstable and used in situ for the next step.
- The aldimines undergo a [4+2] cycloaddition with indene in the presence of Lewis acid BF3·Et2O under reflux conditions.
- This step produces tetrahydro-indenoquinoline phosphine oxide derivatives with regio- and stereoselectivity.
Oxidation to Phosphine Oxide Quinoline Derivatives
- The tetrahydro derivatives are further oxidized at the methylene group adjacent to the quinoline nitrogen, typically using selenium dioxide (SeO2) in refluxing dioxane.
- This oxidation aromatizes the ring and forms the corresponding phosphine oxide quinoline ketone derivatives.
Multicomponent Reaction (MCR) Protocol
- Alternatively, a one-pot multicomponent reaction involving phosphorylated aniline, aromatic aldehydes, and indene in the presence of BF3·Et2O can directly yield the desired phosphine oxide quinoline derivatives.
- This MCR approach improves efficiency by combining condensation and cycloaddition steps.
General Notes on Phosphine Oxide Synthesis
- Organolithium reagents and halogenophosphine compounds are commonly employed in the synthesis of tertiary phosphines, which can be subsequently oxidized to phosphine oxides.
- Stabilization of sodium phosphides and in situ generation of phosphide intermediates are strategies to facilitate the introduction of phosphine oxide groups onto heterocycles.
- The choice of catalyst, ligand, and oxidizing agent critically influences the yield and selectivity of the phosphine oxide quinoline derivatives.
Summary Table of Preparation Methods
Research Findings and Analysis
- The Povarov-type cycloaddition is highly regio- and stereoselective, allowing for controlled synthesis of phosphine oxide quinoline derivatives.
- The use of Lewis acids such as BF3·Et2O is crucial for promoting cycloaddition and condensation steps.
- Oxidation with selenium dioxide is effective for aromatizing the tetrahydro intermediates, yielding stable phosphine oxide quinoline ketones.
- The multicomponent reaction (MCR) approach streamlines synthesis, reducing steps and improving overall efficiency.
- The instability of aldimine intermediates necessitates in situ use, highlighting the need for careful reaction condition control.
- Analogous phosphonate derivatives synthesized via similar strategies demonstrate the versatility of these methods in phosphorus-heterocycle chemistry.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(quinolin-8-yl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The quinoline moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives and phosphine oxides with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of dimethyl(quinolin-8-yl)phosphine oxide as an anticancer agent. Quinoline derivatives are recognized for their ability to inhibit topoisomerases, enzymes crucial for DNA replication and repair. Research indicates that phosphine oxides, including this compound, exhibit significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells .
Antioxidant Properties
The antioxidant capacity of this compound has been explored in several studies. Compounds containing quinoline moieties have shown promise in scavenging free radicals, which can contribute to cellular damage and various diseases . The incorporation of the phosphine oxide group may enhance these properties, making it a candidate for further investigation in oxidative stress-related conditions.
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. Its structural similarity to known enzyme substrates allows it to interact with specific active sites, potentially modulating enzyme activity. For instance, it has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism . This suggests possible applications in treating neurological disorders.
Drug Delivery Systems
The unique chemical properties of this compound make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the bioavailability and efficacy of therapeutic agents . This application is particularly relevant in targeted therapy approaches where precise delivery is crucial.
Synthesis of Functional Materials
The compound serves as a building block in the synthesis of advanced materials, including phosphorescent polymers and organic light-emitting diodes (OLEDs). The incorporation of quinoline derivatives into polymer matrices can improve the photophysical properties of materials used in optoelectronic devices .
Case Studies
Mechanism of Action
The mechanism by which dimethyl(quinolin-8-yl)phosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety allows it to participate in various biochemical pathways, while the phosphine oxide group can modulate its reactivity and binding affinity. The compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Phosphine Oxide Compounds
Structural and Electronic Differences
Phosphine oxides are classified by their substituents, which dictate their reactivity and applications. Key comparisons include:
Triphenylphosphine Oxide (Ph₃PO)
- Substituents : Three phenyl groups.
- Coordination: Acts as a monodentate ligand via the oxygen atom. Lacks additional donor sites, limiting its use in complex metal coordination .
- Applications : Widely used as a catalyst in organic synthesis and as a surfactant.
Alkyl Dimethyl Phosphine Oxides (CnDMPO)
- Substituents : Two methyl groups and a long alkyl chain (C₈–C₁₄).
- Coordination : Primarily interacts via the oxygen atom; alkyl chains reduce metal-binding efficiency.
- Applications: Non-ionic surfactants with excellent detergency properties due to their amphiphilic nature .
Tris(quinolin-8-yl)phosphite
- Substituents: Three quinolin-8-yl groups.
- Coordination : Phosphite (P(III)) center instead of phosphine oxide (P(V)), altering redox activity and ligand behavior. Functions as a tridentate ligand in Pd(II) complexes for catalytic aerobic oxidations .
Dimethyl(quinolin-8-yl)phosphine Oxide
- Substituents: Two methyl groups and one quinolin-8-yl group.
- Coordination : Bidentate or tridentate ligand (via O and N atoms), enhancing metal-binding versatility compared to Ph₃PO or CnDMPO .
- Electronic Effects: The electron-withdrawing quinoline ring increases the electrophilicity of the phosphorus center, improving reactivity in metal coordination.
Coordination Chemistry and Metal Binding
A comparative analysis of coordination behavior is summarized below:
The quinolin-8-yl group in this compound enables stronger and more selective binding to lanthanides compared to purely alkyl or phenyl-substituted phosphine oxides. This is critical for designing luminescent materials and sensors .
Physical and Solubility Properties
- Solubility: The aromatic quinoline moiety reduces solubility in non-polar solvents compared to CnDMPO surfactants. However, it exhibits moderate solubility in polar aprotic solvents like DMF .
- Melting Point : Higher than CnDMPO (typically liquids at room temperature) due to aromatic stacking interactions .
- Hydrogen Bonding: The quinoline nitrogen participates in intramolecular H-bonding, enhancing intermolecular interactions with substrates like amides (association constants ~10³ M⁻¹ in n-octane) .
Biological Activity
Dimethyl(quinolin-8-yl)phosphine oxide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the synthesis, biological mechanisms, and research findings related to this compound, drawing from various studies and data sources.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including multicomponent reactions that yield phosphonate derivatives. These derivatives are characterized by the presence of a phosphine oxide functional group, which enhances their solubility and metabolic stability, potentially leading to increased biological activity. The structure of the compound allows it to interact with biological targets effectively, making it a candidate for further pharmacological exploration.
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of this compound and its derivatives against various cancer cell lines. The following table summarizes key findings regarding the cytotoxicity of these compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung adenocarcinoma) | 0.25 ± 0.03 | Topoisomerase I inhibition |
| SKOV03 (ovarian carcinoma) | 1.03 ± 0.66 | Induction of apoptosis | |
| HEK293 (embryonic kidney) | 6.77 ± 0.85 | Disruption of cell cycle |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer cell lines .
Research has identified that this compound acts primarily through inhibition of topoisomerase I (Top1), an essential enzyme for DNA replication and transcription. The compound's ability to interfere with DNA relaxation processes leads to cytotoxic effects in cancer cells. In vitro studies demonstrated that treatment with this compound resulted in significant alterations in cell cycle progression, particularly inducing apoptosis in treated cells .
Case Studies and Research Findings
- Topoisomerase Inhibition : A study highlighted the effectiveness of quinolinyl phosphonates as Top1 inhibitors, where this compound was shown to convert supercoiled DNA into relaxed forms efficiently during enzymatic reactions .
- Cell Viability Assays : Various assays, including MTT assays, were conducted to assess the viability of cancer cells post-treatment with this compound. Results indicated a marked decrease in viability across multiple cancer cell lines, with significant increases in reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxic effects .
- Comparative Analysis : Comparative studies between different phosphine oxides indicated that those containing quinoline structures exhibited superior biological activity compared to their non-quinoline counterparts, reinforcing the significance of structural characteristics in determining biological efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing dimethyl(quinolin-8-yl)phosphine oxide, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves cross-coupling or phosphorylation reactions. Key methods include:
-
Dehydrogenative C–P coupling : Reacting quinolin-8-yl derivatives with P(O)–H precursors under catalyst-free or metal-catalyzed conditions. For example, cobalt-catalyzed C(sp²)–P coupling achieves moderate yields (40–60%) under inert atmospheres .
-
Microwave-assisted annulations : Accelerates reactions (e.g., diazo compounds with zwitterionic thiolates) to form phosphine oxide frameworks in <2 hours with improved regioselectivity .
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Phosphorylation of chalcogenides : Solvent-free reactions at 80–100°C yield >70% product but require careful stoichiometric control to avoid side reactions .
Method Conditions Yield Key Reference Cobalt-catalyzed C–P coupling N₂, 80°C, 12h 55% Microwave annulation 150°C, 1.5h 68% Solvent-free phosphorylation 100°C, 3h 72%
Q. How can researchers characterize the structural and electronic properties of this compound?
- Answer : Use a combination of:
- X-ray crystallography : Resolves quinoline-phosphine oxide conformation and bond angles (e.g., P=O bond length ~1.48 Å) .
- ³¹P NMR : Chemical shifts typically appear at δ 25–35 ppm, sensitive to electron-withdrawing substituents on the quinoline ring .
- DFT calculations : Predict redox potentials and ligand cone angles (Θ), which correlate with steric effects in coordination chemistry (e.g., Θ = 145° for bulky aryl groups) .
Q. What are the stability considerations for this compound under ambient and oxidative conditions?
- Answer :
- Thermal stability : Decomposes above 200°C; store at –20°C under inert gas .
- Oxidative degradation : Forms phosphinate and phosphine oxide byproducts via a phosphadioxirane intermediate under O₂ exposure . Add antioxidants (e.g., BHT) to mitigate degradation .
Advanced Research Questions
Q. How does the quinoline substituent influence the ligand properties of this compound in metal complexes?
- Answer : The quinoline moiety enhances π-backbonding and steric bulk:
- Steric effects : Larger substituents (e.g., NO₂ at the 5-position) increase cone angles (Θ), reducing catalytic activity but improving selectivity in asymmetric synthesis .
- Electronic effects : Electron-withdrawing groups lower the redox potential (E°r) of Mo(VI) complexes by 0.2–0.3 V, as shown in TpMoOCl(OPR₃) systems .
- Case study : Copper(I) complexes with 5,7-dinitro-2-methylquinolin-8-ol exhibit enhanced luminescence due to ligand-to-metal charge transfer (LMCT) .
Q. What mechanistic pathways explain the oxidative degradation of this compound?
- Answer : Two competing pathways:
Electron transfer-initiated oxygenation (ETIO) : Dominant at high temperatures (>100°C), generating phosphine oxide radicals detected via EPR .
Five-coordinate phosphadioxirane intermediate : Observed in low-polarity solvents (e.g., hexane), leading to phosphinate formation .
- Kinetic analysis : Pseudo-first-order rate constants (k = 1.2 × 10⁻³ s⁻¹ at 80°C) suggest solvent polarity and O₂ concentration are rate-limiting .
Q. How can computational modeling optimize the design of phosphine oxide-based catalysts or drugs?
- Answer :
- QSAR/QSPR models : Correlate logP values (hydrophobicity) with bioavailability for drug candidates. For example, this compound has logP ≈ 2.1, suitable for blood-brain barrier penetration .
- Molecular docking : Predict binding affinities to targets like HIV-1 integrase (ΔG = –8.2 kcal/mol) using AutoDock Vina .
- TD-DFT : Simulates UV-Vis spectra to match experimental λmax (e.g., 320 nm for charge-transfer transitions) .
Q. What contradictions exist in the literature regarding the reactivity of phosphine oxides with quinoline systems?
- Answer : Discrepancies include:
- Catalyst dependency : Some studies report metal-free C–P coupling , while others require Co/Cu catalysts for comparable yields .
- Degradation pathways : Conflicting reports on whether phosphadioxirane intermediates are transient or isolable .
Methodological Guidance
Q. How to resolve conflicting spectroscopic data for phosphine oxide derivatives?
- Answer :
Cross-validate techniques : Compare ³¹P NMR with X-ray data to confirm bond angles .
Isotopic labeling : Use ¹⁸O-labeled H₂O to track oxygen sources in degradation studies .
High-resolution MS : Resolve fragmentation patterns (e.g., m/z 78.0234 for [C₂H₇OP]⁺) .
Q. What experimental controls are critical for reproducibility in phosphorylation reactions?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
